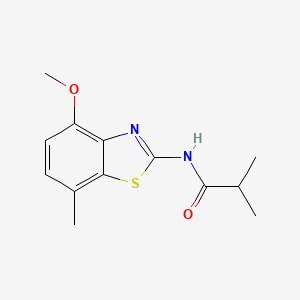

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of the benzothiazole family, which is known for its diverse pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research has shown that compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide exhibit significant enzyme inhibitory activities. For instance, studies on sulfonamides with benzodioxane and acetamide moieties have demonstrated their potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes, which are crucial targets for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

| Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|

| α-glucosidase | Moderate to strong inhibition | |

| Acetylcholinesterase | Significant inhibition |

Anticancer Activity

This compound has been evaluated for its anticancer properties. Similar derivatives have shown promising results against various cancer cell lines. For example, compounds derived from benzothiazole structures have been tested against human colorectal carcinoma cell lines, demonstrating potent anticancer activity with IC₅₀ values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Properties

The antimicrobial potential of this compound is also noteworthy. Studies involving related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific functional groups enhances the antimicrobial activity of these compounds .

| Microbial Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 1.27 µM | |

| Gram-negative bacteria | 1.43 µM | |

| Fungal strains | 2.60 µM |

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Synthesis and Evaluation of Derivatives : Researchers synthesized various derivatives of benzothiazole and evaluated their biological activities, identifying several compounds with significant enzyme inhibitory effects and anticancer properties .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of benzothiazole derivatives revealed that modifications in the chemical structure could enhance their biological activities, leading to more effective therapeutic agents .

- In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to their target enzymes, providing insights into their mechanisms of action and guiding further synthesis efforts .

Mecanismo De Acción

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with muscarinic receptors in the brain. It acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: Another compound with similar structure and biological activity.

4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide: Shares the benzothiazole core but differs in the acyl group attached to the nitrogen.

Uniqueness

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern on the benzothiazole ring and its ability to selectively modulate the M4 receptor. This selectivity makes it a valuable tool for studying the role of M4 receptors in the brain and for developing potential therapeutic agents .

Actividad Biológica

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

- Structure : The compound features a benzothiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antiviral Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit antiviral properties by enhancing intracellular levels of specific proteins that inhibit viral replication. For instance, related compounds have been shown to increase levels of APOBEC3G, a protein that plays a crucial role in the defense against viral infections like HBV and HIV .

- Antioxidant Effects : The compound may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress in cells. This is particularly relevant in conditions characterized by high oxidative damage, such as neurodegenerative diseases.

- Enzyme Inhibition : Some studies indicate that benzothiazole derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic effects against various diseases.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication | |

| Antioxidant | Reduction of oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Studies

- Anti-HBV Activity :

- Neuroprotective Effects :

- Antimalarial Potential :

Propiedades

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-7(2)12(16)15-13-14-10-9(17-4)6-5-8(3)11(10)18-13/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGJQRJMPALBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.